8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (8FBT) is a compound that has been gaining attention in the scientific community due to its potential applications in a variety of areas. 8FBT has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Crystal Structure and Molecular Conformations
Research has revealed interesting aspects of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives' crystal structures and molecular conformations. Blanco et al. (2012) examined the structural differences between isomorphous but not strictly isostructural benzoxazepine derivatives, highlighting the subtleties in molecular interactions and conformations (Blanco et al., 2012). Another study by the same group elaborated on the hydrogen-bonded supramolecular assembly in various dimensions of similar compounds (Blanco et al., 2012).
Supramolecular Structures
A study by Blanco et al. (2008) focused on the supramolecular structures formed by tetrahydro-1,4-epoxy-1-benzazepines with pendent heterocyclic substituents. This research is significant for understanding the variation in patterns of supramolecular aggregation due to changes in peripheral substituents (Blanco et al., 2008).
Potential in Pharmacology
Grunewald et al. (2001) synthesized and evaluated a series of 4-fluoro-8-substituted tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase, showing their potential in pharmacological applications (Grunewald et al., 2001).
Antiparasitic Properties
Research by Macías et al. (2016) on tetrahydro-1-benzazepines suggested their potential as antiparasitic drugs for diseases like Chagas disease and leishmaniasis, highlighting their biological significance (Macías et al., 2016).
Chemical Synthesis and Methodology
Bunce et al. (2004) applied a tandem reduction-reductive amination reaction for the synthesis of benzoxazepines, contributing to the methodology in chemical synthesis (Bunce et al., 2004).
Isomorphism and Isostructurality
Acosta et al. (2009) explored isomorphism and isostructurality in substituted tetrahydro-1-benzazepines, providing insights into the structural and intermolecular interactions of these compounds (Acosta et al., 2009).
properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXZLUQBPRIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
CAS RN |
844648-13-1 | |
Record name | 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.